An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of D-Glutamic Acid γ-(D-Tryptophan Ethyl Ester) α-Benzyl Ester Hydrochloride
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of D-Glutamic Acid γ-(D-Tryptophan Ethyl Ester) α-Benzyl Ester Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical properties of the novel dipeptide derivative, D-Glutamic acid γ-(D-Tryptophan ethyl ester) α-benzyl ester hydrochloride, hereafter referred to as D-Glu(D-Trp-OEt)-OBzl(HCl). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. By dissecting its constituent amino acid residues and the protecting groups, we will project its characteristics and outline methodologies for its synthesis and analysis.
Introduction
Dipeptide derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and their role as building blocks in the synthesis of more complex peptides and peptidomimetics.[1][2] The specific compound, D-Glu(D-Trp-OEt)-OBzl(HCl), incorporates D-glutamic acid and D-tryptophan, two D-amino acids that can confer resistance to enzymatic degradation compared to their L-enantiomers. The strategic placement of an ethyl ester on the D-tryptophan moiety and a benzyl ester on the D-glutamic acid provides a framework for potential prodrug strategies or for facilitating passage across biological membranes. This guide will explore the intricacies of this molecule, from its fundamental structure to its anticipated properties and the scientific rationale behind its potential synthesis and characterization.
Chemical Structure and Nomenclature
The chemical structure of D-Glu(D-Trp-OEt)-OBzl(HCl) is a dipeptide derivative. The backbone consists of a D-glutamic acid residue linked to a D-tryptophan residue via an amide bond between the γ-carboxyl group of the glutamic acid and the amino group of the tryptophan.
-
D-Glutamic acid moiety : The α-carboxylic acid of the D-glutamic acid is protected as a benzyl ester (-OBzl). The α-amino group is protonated, forming a hydrochloride salt (-NH3+ Cl-).
-
D-Tryptophan moiety : The carboxylic acid of the D-tryptophan is protected as an ethyl ester (-OEt).
-
Linkage : The linkage is an isopeptide bond, as it involves the side-chain carboxyl group of glutamic acid rather than the α-carboxyl group.
The systematic IUPAC name for this compound is (R)-Benzyl 2-amino-5-(((R)-1-(ethoxycarbonyl)-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoate hydrochloride.
Below is a diagram illustrating the logical assembly of the constituent components into the final molecule.
Caption: Logical workflow for the synthesis of D-Glu(D-Trp-OEt)-OBzl(HCl).
Predicted Physicochemical Properties
The physicochemical properties of D-Glu(D-Trp-OEt)-OBzl(HCl) can be predicted based on the properties of its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C29H36ClN3O5 | Derived from the sum of atoms in D-glutamic acid, D-tryptophan, benzyl, and ethyl groups, plus HCl. |
| Molecular Weight | 558.07 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Many protected amino acids and dipeptides are crystalline solids at room temperature.[3] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. Limited solubility in water. | The presence of the benzyl and ethyl ester groups increases lipophilicity. The hydrochloride salt form may confer some aqueous solubility. |
| Melting Point | Expected to be in the range of 150-220 °C | Based on the melting points of similar protected amino acids and dipeptides, such as D-Tryptophan benzyl ester hydrochloride (203-207 °C).[3] |
| Optical Rotation | Optically active | Contains two chiral centers (D-glutamic acid and D-tryptophan). |
Proposed Synthesis and Experimental Protocols
The synthesis of D-Glu(D-Trp-OEt)-OBzl(HCl) would involve a multi-step process common in peptide chemistry, focusing on the protection of functional groups and the formation of the amide bond.
Rationale for Synthetic Strategy
A convergent synthesis approach is proposed. This involves the separate preparation of protected amino acid precursors, followed by a coupling reaction. This strategy allows for easier purification of intermediates and generally leads to higher overall yields. The key steps are:
-
Protection of D-Glutamic Acid : The α-carboxyl group of D-glutamic acid is selectively protected as a benzyl ester. The γ-carboxyl group remains free for subsequent coupling. The amino group must also be protected, for example with a Boc (tert-butyloxycarbonyl) group, which can be later removed.
-
Protection of D-Tryptophan : The carboxyl group of D-tryptophan is protected as an ethyl ester.
-
Peptide Coupling : The protected D-glutamic acid derivative is coupled with the D-tryptophan ethyl ester.
-
Deprotection and Salt Formation : The N-terminal protecting group (e.g., Boc) is removed, and the final compound is isolated as a hydrochloride salt.
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for the synthesis of D-Glu(D-Trp-OEt)-OBzl(HCl).
Detailed Experimental Protocol
Step 1: Synthesis of Boc-D-Glu(OH)-OBzl
-
To a solution of D-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add benzyl alcohol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the esterification, cool the reaction and add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium bicarbonate) to protect the amino group.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Step 2: Synthesis of H-D-Trp-OEt
-
Suspend D-tryptophan in ethanol.
-
Cool the suspension in an ice bath and bubble dry HCl gas through it, or add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of D-tryptophan ethyl ester. This can be neutralized before the coupling step.
Step 3: Coupling, Deprotection, and Salt Formation
-
Dissolve Boc-D-Glu(OH)-OBzl in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS) at 0 °C.
-
After activation, add a solution of H-D-Trp-OEt (neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)) in the same solvent.
-
Stir the reaction at room temperature until completion.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the resulting protected dipeptide by column chromatography.
-
Dissolve the purified dipeptide in a minimal amount of dichloromethane and treat with an excess of trifluoroacetic acid (TFA) to remove the Boc group.
-
After deprotection is complete, evaporate the TFA and solvent.
-
Dissolve the residue in a suitable solvent like diethyl ether and add a solution of HCl in ether to precipitate the final product as the hydrochloride salt.
-
Filter, wash with cold ether, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized D-Glu(D-Trp-OEt)-OBzl(HCl), a combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would be used to confirm the presence of all expected functional groups and the overall structure.[4] The chemical shifts and coupling constants would provide information about the connectivity of the atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy would show characteristic absorption bands for the amide bond (around 1650 cm⁻¹), the ester carbonyls (around 1730-1750 cm⁻¹), the N-H bonds, and the aromatic rings.[5]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC) : HPLC would be used to assess the purity of the final compound. Chiral HPLC could be employed to confirm the enantiomeric purity of the D-amino acid residues.
Potential Applications in Research and Drug Development
While the specific biological activity of D-Glu(D-Trp-OEt)-OBzl(HCl) is not yet determined, its structure suggests several potential areas of investigation:
-
Enzyme Inhibitors : As a dipeptide mimetic, it could be screened for inhibitory activity against various proteases or other enzymes involved in disease pathways.
-
Drug Delivery : The ester functionalities could be designed to be cleaved by endogenous esterases, releasing a more polar, active form of the molecule. This prodrug approach can enhance bioavailability.
-
Neuropharmacology : Glutamate and tryptophan are both important molecules in the central nervous system. Derivatives containing these amino acids could be explored for their potential to interact with neuronal receptors.[2]
Conclusion
D-Glu(D-Trp-OEt)-OBzl(HCl) is a novel dipeptide derivative with a chemical structure that offers intriguing possibilities for research and drug development. This guide has provided a comprehensive theoretical framework for its synthesis, predicted properties, and analytical characterization. The methodologies outlined are based on well-established principles of peptide chemistry and provide a solid foundation for any researcher or scientist looking to synthesize and investigate this or similar compounds. The successful synthesis and characterization of this molecule could open up new avenues for the development of novel therapeutic agents.
References
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PMC. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. Retrieved from [Link]
-
PubMed. (2011, October 15). A tandem mass spectrometric investigation of N-(3-ferrocenyl-2-naphthoyl) dipeptide ethyl esters and N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters. Retrieved from [Link]
-
PubMed. (2018, March 15). Physicochemical properties, production, and biological functionality of poly-γ-d-glutamic acid with constant molecular weight from halotolerant Bacillus sp. SJ-10. Retrieved from [Link]
-
Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
ChemBK. (2024, April 9). D-Glutamic acid dibenzyl ester hydrochloride. Retrieved from [Link]
-
PMC. (2023, June 23). Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2021, September 23). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]
-
precisionFDA. (n.d.). BOC-L-GLUTAMIC ACID 5-BENZYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). D-Glutamic Acid. Retrieved from [Link]
-
AAPPTec. (n.d.). H-D-Trp-OBzl HCl, CAS 22839-16-3, D-Tryptophan benzyl ester hydrochloride salt. Retrieved from [Link]
- Google Patents. (n.d.). CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.
-
LookChem. (n.d.). Cas 87004-78-2,D-Phe-OBzl HCl. Retrieved from [Link]
-
MDPI. (2023, May 16). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Retrieved from [Link]
Sources
- 1. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A tandem mass spectrometric investigation of N-(3-ferrocenyl-2-naphthoyl) dipeptide ethyl esters and N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

